1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide
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Description
1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications
Molecular and Supramolecular Structures
Research on derivatives of methanesulfonamide, benzenesulfonamide, and toluenesulfonamide reveals interesting molecular and supramolecular structures. These compounds exhibit diverse conformations and hydrogen bonding patterns, impacting their molecular stability and interactions. Such characteristics could be crucial for designing molecules with specific binding affinities or for the development of materials with predetermined properties (Danielle L Jacobs et al., 2013).
Antimicrobial Activity
The synthesis of new heterocycles based on the sulfonamide group has been explored for antimicrobial applications. These compounds, through their structural variation, have shown potential in combating microbial resistance, indicating the relevance of sulfonamide derivatives in developing new antimicrobial agents (T. El‐Emary et al., 2002).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed with thiophene-functionalized dicarboxylates exhibit efficient luminescent sensory capabilities. These materials are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), and Cr(VI). Their application in detecting and removing pesticides from waste solutions highlights their potential in environmental monitoring and remediation efforts (Yang Zhao et al., 2017).
N-Mesylating Reagents
The use of 1H-benzotriazol-1-yl methanesulfonate as a regioselective N-mesylating reagent showcases its potential in organic synthesis. This compound selectively mesylates primary over secondary amino groups, which could be advantageous in synthesizing peptides or modifying pharmaceutical compounds (Sun Young Kim et al., 1999).
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-26(23,12-16-15-5-1-2-6-17(15)24-21-16)20-10-13-4-3-8-19-18(13)14-7-9-25-11-14/h1-9,11,20H,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDNCPWNCXIJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.